molecular formula C16H11F3N2O2 B2434481 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-46-6

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No. B2434481
CAS RN: 337924-46-6
M. Wt: 320.271
InChI Key: UOQKUUTWLBEAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the properties of its constituent parts. For instance, the dihedral angle between the least-squares planes of the benzene rings in 4-(4-methoxyphenoxy)benzaldehyde is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .

Scientific Research Applications

Antioxidant Properties

Quinazolinones, including structures related to 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline, exhibit diverse biological activities. A study by (Mravljak et al., 2021) investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They discovered that certain derivatives with hydroxyl groups in the ortho position on the phenyl ring displayed notable antioxidant and metal-chelating properties.

Anticancer Activity

Quinazoline derivatives have shown potential as anticancer agents. (Suzuki et al., 2020) synthesized derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and found PVHD303 to possess potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo. Similarly, (Haghighijoo et al., 2018) reported that certain 4-anilinoquinazoline analogs showed cytotoxic activity against breast cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors.

Antimicrobial and Anti-Inflammatory Properties

A study by (Dash et al., 2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found that certain derivatives showed significant activity against microbes and pain and inflammation, suggesting quinazoline derivatives' potential in treating these conditions.

Antinociceptive Activity

In the realm of pain management, (Bonacorso et al., 2016) synthesized new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines and evaluated their analgesic effect. They demonstrated significant reduction of nociception in a capsaicin-induced pain model, suggesting their potential as analgesic agents.

Photophysical Properties

Quinazolin-4(3H)-ones and their difluoroboron complexes have been studied for their photophysical properties. (Moshkina et al., 2021) found that the nature of substituents in the phenol moiety significantly influenced these properties, with certain complexes showing strong emission in specific solvents. This highlights the potential use of quinazoline derivatives in dye and imaging applications.

properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQKUUTWLBEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.